N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide
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Description
“N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide” is a chemical compound with the molecular formula C12H11IN2OS . Its average mass is 358.198 Da and its monoisotopic mass is 357.963654 Da . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing derivatives of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide and related compounds. For instance, the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was achieved by reacting benzo[d]thiazol-2-amine with flurbiprofen, fully analyzed through various spectral data (Manolov, Ivanov, & Bojilov, 2021). These studies provide a foundation for understanding the chemical properties and potential uses of these compounds.
Anticancer and Antimicrobial Activities
The anticancer and antimicrobial activities of these compounds have been a significant area of research. For example, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives displayed significant antioxidant and anticancer activity, with some compounds showing higher activity than ascorbic acid in DPPH radical scavenging methods and cytotoxicity against human cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020). Another study synthesized flurbiprofen hydrazide derivatives, evaluating them as potential anti-HCV, anticancer, and antimicrobial agents, showing promising results in inhibiting hepatitis C virus NS5B RNA polymerase and demonstrating marked effects against leukemia cancer cell lines (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).
Luminescent Properties for Device Applications
Research into the luminescent properties of benzothiazole derivatives, such as N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide, has shown potential applications in white light emission. These compounds exhibit different emission regions, contributing to white light when doped into a polymer matrix, offering a simple approach to white-light emitting devices (Lu, Hu, Wang, Guo, & Yang, 2017).
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKXYCUUUSXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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